Azido-PEG4-acyl chloride

Bioconjugation PROTAC Linker Synthesis Click Chemistry

Azido-PEG4-acyl chloride (CAS not universally assigned; molecular formula C9H16ClN3O5, molecular weight 281.69 g/mol) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal azide group and a terminal acyl chloride group. The azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne, DBCO, or BCN-containing molecules, forming stable triazole linkages.

Molecular Formula C9H16ClN3O5
Molecular Weight 281.69 g/mol
Cat. No. B15143990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG4-acyl chloride
Molecular FormulaC9H16ClN3O5
Molecular Weight281.69 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOC(=O)Cl)N=[N+]=[N-]
InChIInChI=1S/C9H16ClN3O5/c10-9(14)18-8-7-17-6-5-16-4-3-15-2-1-12-13-11/h1-8H2
InChIKeyOVXKWOMXGPDKRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG4-acyl chloride for PROTAC Synthesis and Bioconjugation: Technical Specifications and Procurement Considerations


Azido-PEG4-acyl chloride (CAS not universally assigned; molecular formula C9H16ClN3O5, molecular weight 281.69 g/mol) is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal azide group and a terminal acyl chloride group [1]. The azide moiety enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne, DBCO, or BCN-containing molecules, forming stable triazole linkages . The PEG4 spacer (four ethylene glycol units) confers aqueous solubility and molecular flexibility [2]. This compound is primarily utilized as a PROTAC (PROteolysis TArgeting Chimera) linker and in general bioconjugation workflows requiring heterobifunctional PEG-mediated attachment .

Azido-PEG4-acyl chloride: Why Carboxylic Acid and NHS Ester Analogs Are Not Direct Replacements in Conjugation Workflows


In the class of azido-PEG4 linkers, the terminal functional group dictates the conjugation chemistry, reaction kinetics, and required handling protocols. Substituting Azido-PEG4-acyl chloride with a carboxylate analog such as Azido-PEG4-acid necessitates a two-step activation/coupling process using carbodiimide reagents (e.g., EDC) and additives (e.g., NHS), introducing additional variables in reaction optimization, purification complexity, and risk of incomplete conversion . Conversely, substituting with a more hydrolytically stable activated ester like Azido-PEG4-NHS ester sacrifices the extremely rapid, activator-free reactivity of the acyl chloride [1]. The acyl chloride group is the most reactive carboxylic acid derivative, enabling immediate amide or ester bond formation with nucleophiles but requiring strictly anhydrous conditions to prevent rapid hydrolysis [2]. Therefore, workflow efficiency, solvent constraints, and the presence or absence of water dictate which analog is fit-for-purpose; they cannot be interchanged without fundamentally altering the synthetic strategy or downstream yield.

Azido-PEG4-acyl chloride: Comparative Performance Evidence for Scientific Procurement Decisions


Conjugation Efficiency: Azido-PEG4-acyl chloride Eliminates EDC Activation Step Required for Carboxylate Analogs

Azido-PEG4-acyl chloride reacts directly with primary amines to form stable amide bonds without requiring external carbodiimide activators (e.g., EDC or DCC) [1]. In contrast, the closest carboxylate analog, Azido-PEG4-acid, is unreactive toward amines in its native state and must be activated via EDC/NHS chemistry, a step that introduces an intermediate active ester with a finite half-life and potential for side reactions .

Bioconjugation PROTAC Linker Synthesis Click Chemistry

Reactivity and Hydrolytic Instability of Azido-PEG4-acyl chloride Versus Activated Ester Analogs

Azido-PEG4-acyl chloride possesses an acyl chloride terminus, which is the most reactive carboxylic acid derivative class. This translates to extremely rapid amine acylation rates at low temperatures (0°C) but also renders it highly susceptible to hydrolysis in aqueous environments [1]. In contrast, the NHS ester analog (Azido-PEG4-NHS) exhibits a hydrolysis half-life of several minutes at pH 7.2-8.5, allowing for short aqueous-phase conjugations [2].

Hydrolytic Stability Bioconjugation Acyl Chloride Chemistry

Purity Specification and Molecular Identity of Azido-PEG4-acyl chloride

The commercially available Azido-PEG4-acyl chloride (Cat. No. V78316) is supplied with a purity of ≥98% as verified by vendor COA, with a molecular weight of 281.69 g/mol (C9H16ClN3O5) . This high purity minimizes the presence of non-reactive impurities or hydrolyzed byproducts (e.g., Azido-PEG4-acid) that would otherwise compromise stoichiometric control in multi-step PROTAC syntheses.

Quality Control Analytical Chemistry PROTAC Linker

Comparative Storage Stability of Azido-PEG4-acyl chloride Under Recommended Conditions

The recommended storage for Azido-PEG4-acyl chloride is -20°C as a dry powder, under which conditions the compound is stable for up to 3 years . This extended powder shelf-life exceeds that of many activated NHS ester analogs, which may degrade or hydrolyze more rapidly even under dessicated storage due to the intrinsic reactivity of the succinimidyl carbonate ester bond [1].

Chemical Storage Shelf Life PEG Linker

Optimal Application Scenarios for Azido-PEG4-acyl chloride Based on Verified Evidence


Synthesis of PROTACs Under Anhydrous Conditions Requiring Direct Amide Coupling

When constructing PROTAC molecules in organic solvents (e.g., DMF or DCM), Azido-PEG4-acyl chloride is the optimal linker choice. It enables direct, activator-free amide bond formation with a target protein ligand or E3 ligase ligand bearing a primary amine. This avoids the use of EDC/NHS, which is required for Azido-PEG4-acid, thereby eliminating an entire synthetic step and reducing the complexity of intermediate purification .

Bioconjugation of Hydrophobic Small Molecules or Nanomaterials in Organic Solvents

For functionalization of hydrophobic surfaces, nanoparticles, or lipophilic drug payloads where aqueous buffers are incompatible, Azido-PEG4-acyl chloride provides rapid, efficient PEGylation. The high reactivity of the acyl chloride ensures rapid, quantitative coupling of the azido-PEG4 handle in non-aqueous media, after which the product can be purified and subsequently clicked to DBCO/alkyne-modified targets via SPAAC or CuAAC without exposing the payload to water [1].

Stocking of Key Bifunctional PEG Reagents with Extended Shelf-Life

Laboratories that maintain a stock of bifunctional PEG building blocks for on-demand synthesis should consider Azido-PEG4-acyl chloride over NHS ester analogs for long-term inventory. With a documented dry powder shelf-life of up to 3 years at -20°C , it offers superior long-term stability compared to NHS esters, which are more prone to hydrolysis over time even when frozen, thus reducing waste from expired reagents [2].

Precursor for Azide-Modified Bioactive Molecules Prior to Click Chemistry

Azido-PEG4-acyl chloride is specifically suited for preparing azide-modified small molecules for subsequent CuAAC or SPAAC reactions. Its heterobifunctional nature ensures that the acyl chloride reacts cleanly with the payload's nucleophile in an anhydrous step, leaving the azide group intact and free to undergo a second orthogonal reaction with an alkyne-functionalized partner, as verified by its ability to participate in both CuAAC and SPAAC mechanisms .

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